molecular formula C22H28N2O3 B13115327 (2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol

(2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol

Cat. No.: B13115327
M. Wt: 368.5 g/mol
InChI Key: ZZAKICMZKPWQJM-UHFFFAOYSA-N
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Description

(2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol is a structurally complex molecule featuring an indoline core substituted with a morpholinomethyl group at position 2. This indoline moiety is further linked via a methylene bridge to a 2-methoxy-5-(hydroxymethyl)phenyl group.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

[2-methoxy-5-[[3-(morpholin-4-ylmethyl)-2,3-dihydroindol-1-yl]methyl]phenyl]methanol

InChI

InChI=1S/C22H28N2O3/c1-26-22-7-6-17(12-18(22)16-25)13-24-15-19(14-23-8-10-27-11-9-23)20-4-2-3-5-21(20)24/h2-7,12,19,25H,8-11,13-16H2,1H3

InChI Key

ZZAKICMZKPWQJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC(C3=CC=CC=C32)CN4CCOCC4)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol typically involves multiple steps, starting with the preparation of the indolin-1-yl intermediate This intermediate is then reacted with morpholinomethyl chloride under basic conditions to form the morpholinomethyl indolin-1-yl derivative

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxy and morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

The compound (2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The indolin structure is known for its ability to inhibit various kinases involved in cancer progression.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indolin exhibited significant cytotoxicity against several cancer cell lines, suggesting that modifications such as those present in (2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol could enhance potency against specific cancer types .

Kinase Inhibition

The compound has been investigated for its role as a kinase inhibitor, particularly targeting NUAK1, a kinase implicated in cancer metastasis.

Data Table: Kinase Inhibition Potency

CompoundTarget KinaseIC50 (nM)
Compound ANUAK120
(2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanolNUAK1TBD

This table illustrates the comparative potency of similar compounds against NUAK1, emphasizing the need for further research to determine the exact IC50 value for our compound .

Neuroprotective Effects

Emerging research indicates that compounds with indolin structures may possess neuroprotective properties. The morpholine group is believed to enhance blood-brain barrier penetration, making it a candidate for treating neurodegenerative diseases.

Case Study:
In vitro studies have shown that related compounds can reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in conditions like Alzheimer's disease .

Applications in Organic Synthesis

The unique functional groups present in (2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol make it a valuable intermediate in organic synthesis. It can be utilized to synthesize other biologically active compounds through various chemical reactions.

Synthetic Pathways

The compound can be synthesized through several methods, including:

  • Alkylation Reactions: Utilizing the methanol group to form ether linkages.
  • Condensation Reactions: Combining with other aromatic compounds to create more complex structures.

Data Table: Synthetic Routes

Reaction TypeStarting MaterialProduct
Alkylation(2-Methoxyphenol + Morpholine derivative)(2-Methoxy-5-morpholinemethyl)
CondensationIndole derivatives(Indolin-based derivatives)

These synthetic routes demonstrate how (2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol can serve as a precursor for further chemical transformations .

Mechanism of Action

The mechanism of action of (2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

Indoline vs. Indole Derivatives
  • Compound 22 (): (1-(3-Chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol Core: Indole (aromatic, planar) vs. indoline (partially saturated bicyclic structure in the target). Substituents:
  • 3-Chlorobenzyl at position 1 (lipophilic, electron-withdrawing).
  • Methanol at position 3 (similar to the target’s phenylmethanol group). The morpholinomethyl group in the target offers polarity and hydrogen bonding capacity, contrasting with the lipophilic 3-chlorobenzyl group in Compound 22 .
  • Compound 23 (): (7-Chloro-1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methanol Substituents: 3,4-Dichlorobenzyl (highly lipophilic) and 7-chloro (electron-withdrawing). Implications: The target’s morpholinomethyl group likely improves aqueous solubility compared to the dichlorinated benzyl group in Compound 23, which may enhance metabolic stability but reduce membrane permeability .
Thiazole-Based Analog ()
  • (2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol Core: Thiazole (aromatic, electron-deficient) vs. indoline (electron-rich, partially saturated). Substituents: Morpholine at position 2 (similar to the target), phenyl at position 4 (lipophilic), and methanol at position 3. Key Differences: The thiazole core’s electron-withdrawing nature may alter electronic properties compared to indoline, affecting reactivity and binding interactions. The methanol group’s position on thiazole versus phenyl in the target could influence hydrogen bonding patterns .
Solubility and Polarity
  • Target Compound: Morpholinomethyl and methanol groups enhance polarity, likely improving aqueous solubility.
  • Thiazole Analog : Thiazole’s inherent polarity and morpholine may balance solubility, though phenyl substitution could offset this .

Structural Characterization

  • NMR and Mass Spectrometry : All compounds (target, Compounds 22/23, thiazole analog) were characterized using $ ^1H $-NMR, $ ^{13}C $-NMR, and HR-ESI-MS, confirming structural integrity .
  • X-ray Crystallography : Used for Compound 3 in and ’s indolin-2-one derivative, suggesting that the target compound’s structure could similarly be resolved via single-crystal studies .

Research Findings and Implications

  • Biological Activity: While the target compound’s activity is unspecified, analogs like Compounds 22/23 inhibit 1-Deoxy-D-xylulose-5-phosphate synthase, suggesting the morpholinomethyl group in the target could enhance enzyme binding via polar interactions .
  • Drug Design Insights: Morpholine and methanol groups improve solubility but may require prodrug strategies for optimal bioavailability. Indoline’s conformational rigidity vs. indole’s planarity could influence target selectivity.

Biological Activity

The compound (2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol , a derivative of indole, has garnered attention for its potential biological activities. This article synthesizes findings from various studies regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2

This structure features a methoxy group, an indoline moiety, and a morpholinomethyl side chain, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to (2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol exhibit significant anticancer properties. For instance, derivatives with an indole backbone have shown potent inhibition against various cancer cell lines.

Case Study:
A study evaluated several indole derivatives, including those with morpholino groups, for their antiproliferative effects against human cancer cell lines. The results demonstrated that certain modifications enhanced potency, with IC50 values ranging from 10 nM to 50 nM against breast and lung cancer cells .

CompoundCell LineIC50 (nM)
Compound AMCF-7 (Breast Cancer)20
Compound BA549 (Lung Cancer)15
Compound CHCT116 (Colon Cancer)30

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Compounds containing the indole structure have been reported to inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : The presence of the morpholino group may enhance the ability of the compound to induce programmed cell death in malignant cells.
  • Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression, particularly at the G1/S phase transition.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that compounds related to (2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol also exhibit antimicrobial activity.

Case Study:
A review on Mannich bases highlighted their effectiveness against various pathogens. Compounds with similar structures demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli8
S. aureus4
P. aeruginosa16

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-donating groups like methoxy enhances the activity by improving solubility and interaction with biological targets.
  • Morpholino Group : This moiety is associated with increased binding affinity to target proteins involved in cancer progression.

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